

Physical and chemical properties of Eichlerialactone.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Eichlerialactone	
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Eichlerialactone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eichlerialactone is a naturally occurring triterpenoid that has demonstrated notable biological activity, particularly as an antimycobacterial agent. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Eichlerialactone**, its spectroscopic profile, and available information on its biological activity and potential mechanism of action. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Chemical and Physical Properties

Eichlerialactone, with the molecular formula C₂₇H₄₂O₄, is a complex organic molecule.[1] Its fundamental properties are summarized in the table below. While some physical properties such as melting point, boiling point, and specific solubility have not been extensively reported in publicly available literature, general solubility characteristics suggest it is soluble in organic solvents, a trait that can be enhanced with warming.[1]



Property	Value	Source
Molecular Formula	C27H42O4	[1]
Molecular Weight	430.6 g/mol	[1]
IUPAC Name	3- [(3S,3aR,5aR,6S,7S,9aR,9bR) -6,9a,9b-trimethyl-3-[(2S)-2- methyl-5-oxooxolan-2-yl]-7- prop-1-en-2-yl- 1,2,3,3a,4,5,5a,7,8,9- decahydrocyclopenta[a]naphth alen-6-yl]propanoic acid	[1]
CAS Number	2202-01-9	
InChI Key	LEKUPXHLKIIVCR- FAKJQIDCSA-N	[1]
SMILES	CC(=C) [C@@H]1CC[C@@]2(INVALID-LINK CC[C@H]3[C@]2(CC[C@@H] 3[C@@]4(CCC(=O)O4)C)C)C	[1]
Solubility	Soluble in organic solvents with warming.	
Storage	2-8°C (sealed, away from moisture and light); Stock solutions can be stored below -20°C for several months.	

Spectroscopic Data

The structural elucidation of **Eichlerialactone** has been primarily accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the intricate structure of organic molecules like **Eichlerialactone**.

- ¹H NMR Spectroscopy: While a publicly available spectrum is not readily accessible, the
 proton NMR data would be crucial for identifying the chemical environment of each hydrogen
 atom in the molecule, including characteristic signals for its vinyl, methyl, and methine
 protons.
- ¹³C NMR Spectroscopy: The carbon skeleton of **Eichlerialactone** has been characterized using ¹³C NMR. The PubChem database indicates the availability of ¹³C NMR spectral data, which would reveal the number of unique carbon environments and their functionalities (e.g., carbonyl, olefinic, aliphatic).[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For **Eichlerialactone**, the IR spectrum is expected to show characteristic absorption bands for:

- C=O stretching: Indicative of the carbonyl groups in the lactone and carboxylic acid moieties.
- O-H stretching: A broad band corresponding to the hydroxyl group of the carboxylic acid.
- C=C stretching: Corresponding to the alkene group.
- C-H stretching: For the various aliphatic and vinylic C-H bonds.

Mass Spectrometry (MS)

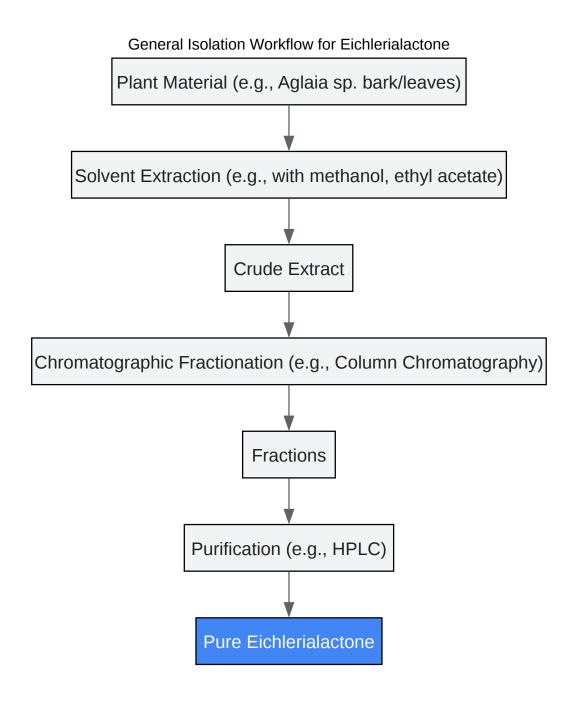
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For **Eichlerialactone**, high-resolution mass spectrometry would confirm the elemental composition of the molecular ion peak [M]+ at m/z 430.3083, consistent with the molecular formula C₂₇H₄₂O₄.[1] The fragmentation pattern would provide further structural information by revealing stable fragments resulting from the cleavage of specific bonds within the molecule.



Experimental Protocols Isolation of Eichlerialactone

Detailed experimental protocols for the isolation and purification of **Eichlerialactone** are not extensively documented in readily available literature. However, it is known to be isolated from natural sources such as the bark and leaves of plants from the Aglaia genus, including Aglaia lawii, Aglaia crassinervia, and Aglaia erythrosperma. A general workflow for the isolation of natural products from plant material is outlined below.





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Caption: General workflow for the isolation of **Eichlerialactone**.

Biological Activity and Mechanism of Action



Antimycobacterial Activity

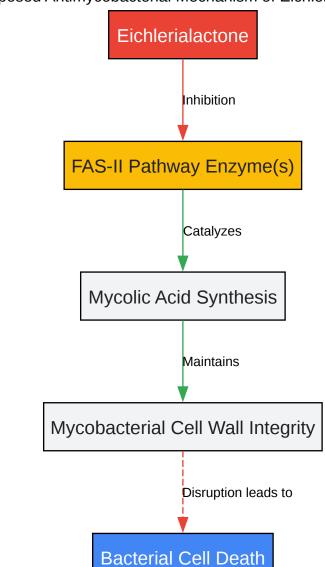
The most significant biological activity reported for **Eichlerialactone** is its antimycobacterial properties. It has been shown to inhibit the growth of Mycobacterium tuberculosis H37Ra with a Minimum Inhibitory Concentration (MIC) in the range of 25–50 µg/mL.

Potential Mechanism of Action

The precise molecular mechanism by which **Eichlerialactone** exerts its antimycobacterial effect has not been definitively elucidated. However, based on the known mechanisms of other antimycobacterial triterpenoids, a plausible hypothesis is the inhibition of key enzymes involved in the biosynthesis of the mycobacterial cell wall. One such critical pathway is the Type II Fatty Acid Synthase (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell envelope.

The proposed mechanism involves **Eichlerialactone** binding to and inhibiting one or more enzymes in the FAS-II pathway, thereby disrupting mycolic acid synthesis and compromising the integrity of the cell wall, ultimately leading to bacterial cell death.





Proposed Antimycobacterial Mechanism of Eichlerialactone

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Caption: Proposed mechanism of antimycobacterial action.

Conclusion

Eichlerialactone presents a promising scaffold for the development of novel antimycobacterial agents. Its complex chemical structure and demonstrated biological activity warrant further



investigation. This technical guide consolidates the currently available information to facilitate future research and development efforts. Key areas for future exploration include the elucidation of its precise mechanism of action, determination of its full pharmacokinetic and pharmacodynamic profiles, and the development of a scalable synthetic route to enable further preclinical and clinical evaluation.

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References

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- To cite this document: BenchChem. [Physical and chemical properties of Eichlerialactone.].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1151833#physical-and-chemical-properties-of-eichlerialactone]

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